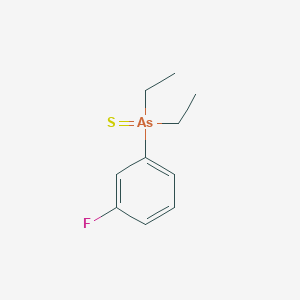
Dodecylzinc(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylzinc(II) chloride is an organozinc compound with the chemical formula C12H25ZnCl. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a white to off-white solid that is typically used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecylzinc(II) chloride can be synthesized through the reaction of dodecylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{MgBr} + \text{ZnCl}2 \rightarrow \text{C}{12}\text{H}_{25}\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process involves the careful addition of dodecylmagnesium bromide to a solution of zinc chloride under an inert atmosphere, followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecylzinc(II) chloride primarily undergoes substitution reactions, where the dodecyl group can be transferred to other molecules. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as alkyl halides or aryl halides. The reaction conditions typically include an inert atmosphere and a solvent like tetrahydrofuran (THF).
Oxidative Addition: This reaction involves the addition of a molecule to the zinc center, increasing its oxidation state. Common reagents include halogens or other electrophiles.
Reductive Elimination: This reaction involves the removal of two ligands from the zinc center, reducing its oxidation state. It often requires heating or the presence of a reducing agent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be a new organozinc compound with a different alkyl group.
Aplicaciones Científicas De Investigación
Chemistry
Dodecylzinc(II) chloride is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Biology and Medicine
In biological research, organozinc compounds like this compound are studied for their potential use in drug delivery systems. Their ability to form stable complexes with various ligands makes them suitable for transporting therapeutic agents to specific targets in the body.
Industry
In industrial applications, this compound is used as a catalyst in polymerization reactions. It can also be used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mecanismo De Acción
The mechanism by which dodecylzinc(II) chloride exerts its effects involves the transfer of the dodecyl group to other molecules. This transfer is facilitated by the zinc center, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application, but generally, the zinc center coordinates with nucleophiles or electrophiles to facilitate the desired transformation.
Comparación Con Compuestos Similares
Similar Compounds
Methylzinc(II) chloride (CH3ZnCl): Similar in structure but with a methyl group instead of a dodecyl group.
Ethylzinc(II) chloride (C2H5ZnCl): Contains an ethyl group instead of a dodecyl group.
Phenylzinc(II) chloride (C6H5ZnCl): Contains a phenyl group instead of a dodecyl group.
Uniqueness
Dodecylzinc(II) chloride is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organozinc compounds. The long dodecyl chain can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
56354-95-1 |
|---|---|
Fórmula molecular |
C12H25ClZn |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
chlorozinc(1+);dodecane |
InChI |
InChI=1S/C12H25.ClH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PGTXZCHSFQDRLJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC[CH2-].Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


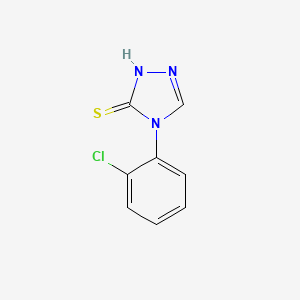
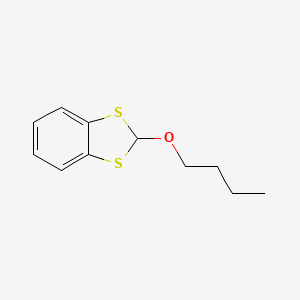
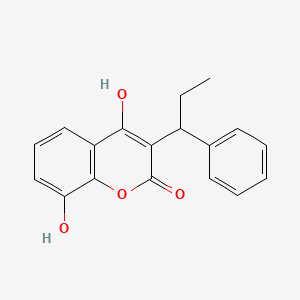
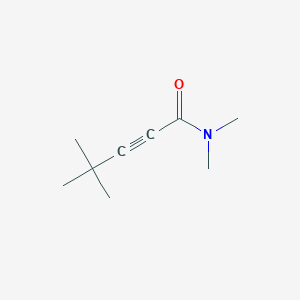
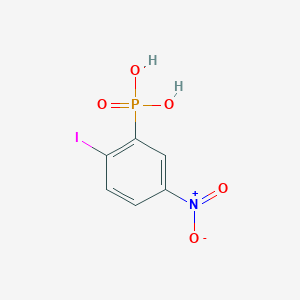
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
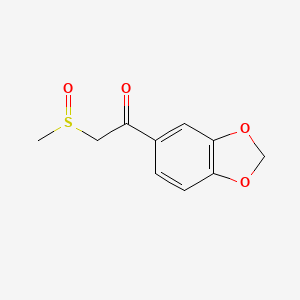
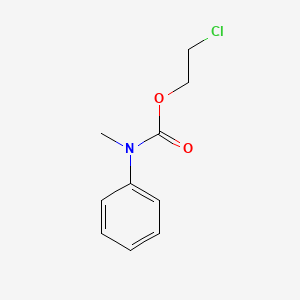
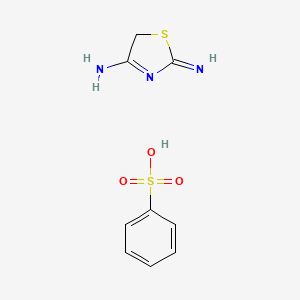


![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
